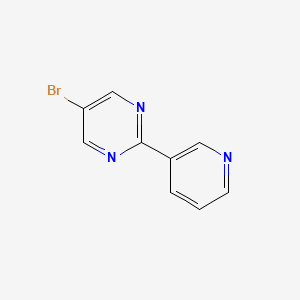

5-Bromo-2-(pyridin-3-YL)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-2-(pyridin-3-yl)pyrimidine is a heterocyclic aromatic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(pyridin-3-yl)pyrimidine typically involves the bromination of 2-(pyridin-3-yl)pyrimidine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide under reflux conditions . Another method involves the use of bromine in acetic acid as the brominating agent .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations .

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 5-position undergoes palladium-catalyzed coupling with arylboronic acids. Key findings include:

Catalytic System :

-

Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂

-

Base : K₃PO₄ (optimal for minimizing side reactions)

Substrate Scope :

Electron-withdrawing or donating groups on arylboronic acids do not significantly affect yields (typically 60–95%). For example:

| Boronic Acid Substituent | Product Yield (%) |

|---|---|

| 4-Fluorophenyl | 89 |

| 3-Chlorophenyl | 78 |

| 2-Methoxyphenyl | 82 |

| Data adapted from |

Mechanistic Insight :

Density functional theory (DFT) studies (B3LYP/6-31G(d,p)) confirm that the bromine’s electrophilicity drives oxidative addition to palladium, followed by transmetallation and reductive elimination .

Nucleophilic Aromatic Substitution

The bromine can be displaced by nitrogen nucleophiles under metal-free conditions:

Optimized Conditions :

Reactivity Trends :

Substituent position on the pyridine ring dictates reactivity:

| Substrate | Yield (%) | Notes |

|---|---|---|

| 5-Bromo-2-fluoropyridine | 95 | High para-fluorine activation |

| 4-Bromo-2-fluoropyridine | 43 | Steric hindrance |

| 2-Bromo-6-fluoropyridine | 28 | Ortho-substitution penalty |

| Data from |

Computational Insights

DFT studies reveal:

-

Frontier Molecular Orbitals : The LUMO is localized on the bromine-bearing pyrimidine ring, rationalizing its reactivity .

-

Dipole Moments : Derivatives with electron-withdrawing groups exhibit higher dipole moments (4.5–6.2 D), enhancing solubility .

Reaction Optimization Data

Critical parameters for cross-coupling (from ):

| Parameter | Optimal Value | Yield (%) | Byproduct (%) |

|---|---|---|---|

| Temperature | 70°C | 95 | <5 |

| Solvent | DMSO | 95 | <5 |

| Base | K₂CO₃ | 95 | <5 |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Bromo-2-(pyridin-3-YL)pyrimidine has been investigated for its therapeutic potential in various diseases:

- Anticancer Activity : Studies indicate that derivatives of this compound exhibit significant anticancer properties against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). For instance, certain derivatives showed promising results in inhibiting cell proliferation and inducing apoptosis .

- Anti-inflammatory Effects : Research has demonstrated that pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. The IC50 values for some derivatives have been reported to be comparable to standard anti-inflammatory drugs .

Biological Applications

The compound is also being explored for its biological activities:

- Antimicrobial Properties : Various studies have reported the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

- Biofilm Inhibition : Some derivatives have shown potential in inhibiting biofilm formation, which is crucial in treating chronic infections caused by biofilm-forming bacteria .

Material Science

In addition to its biological applications, this compound is utilized in material science:

- Liquid Crystal Applications : The compound has been studied as a chiral dopant for liquid crystals, where its molecular structure influences the optical properties of liquid crystal displays .

Case Study 1: Anticancer Activity Evaluation

A study conducted on a series of bromopyrimidine analogs demonstrated their anticancer activity through MTT assays against several cancer cell lines. Among the tested compounds, specific derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents like Dasatinib, indicating their potential as lead compounds for further development .

Case Study 2: Anti-inflammatory Mechanism Investigation

Research evaluating the anti-inflammatory effects of pyrimidine derivatives revealed that certain compounds effectively suppressed COX-2 activity in vitro. The study highlighted the structure–activity relationships (SARs) that contribute to their efficacy, suggesting modifications to enhance potency against inflammatory diseases .

Wirkmechanismus

The mechanism of action of 5-Bromo-2-(pyridin-3-yl)pyrimidine in biological systems often involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it can act as an inhibitor of certain kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . The exact pathways and targets depend on the specific derivative and its intended application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Bromo-2-(pyridin-2-yl)pyrimidine: Similar in structure but with the pyridine ring attached at a different position.

5-Bromo-2-(pyridin-4-yl)pyrimidine: Another isomer with the pyridine ring attached at the fourth position.

Uniqueness

5-Bromo-2-(pyridin-3-yl)pyrimidine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the bromine and pyridine rings can affect the compound’s ability to interact with biological targets and its overall stability .

Biologische Aktivität

5-Bromo-2-(pyridin-3-YL)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological activity, and potential applications in drug development, particularly focusing on antifungal, anticancer, and antithrombotic properties.

Chemical Structure and Synthesis

The chemical formula of this compound is C8H6BrN3. The compound features a bromine atom attached to a pyrimidine ring, which is further substituted with a pyridine moiety. Various synthetic routes have been explored to produce this compound, often employing palladium-catalyzed reactions such as the Suzuki cross-coupling method.

1. Antifungal Activity

This compound has demonstrated significant antifungal properties. In vitro studies have shown that derivatives synthesized from this compound exhibit potent activity against various fungal pathogens, including Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea.

- Inhibition Rates : One derivative exhibited an inhibition rate of 100% against Phomopsis sp., surpassing the standard antifungal agent Pyrimethanil, which had an inhibition rate of 85.1%.

- EC50 Values : The effective concentration (EC50) for one of the compounds was found to be 10.5 μg/ml, indicating strong antifungal potential compared to Pyrimethanil's EC50 of 32.1 μg/ml.

2. Anticancer Activity

The anticancer properties of this compound derivatives have also been investigated. These compounds have shown promise in targeting various cancer cell lines.

- Cytotoxicity Studies : Research indicates that certain derivatives exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer). For instance, a related pyrimidine derivative demonstrated an IC50 value of 0.09 µM against MCF-7 cells, indicating high potency .

3. Antithrombotic Activity

The compound has also been evaluated for its antithrombotic properties. Studies suggest that some derivatives can effectively inhibit clot formation.

- Activity Metrics : One study reported a percentage lysis value of 41.32% against clot formation in human blood, highlighting its potential as an antithrombotic agent .

Table: Summary of Biological Activities

While specific mechanisms for the biological activities of this compound remain largely unexplored, similar compounds have been studied for their interactions with cellular pathways involved in apoptosis and cell proliferation, particularly in cancer therapy . Further research is necessary to elucidate the exact mechanisms by which this compound exerts its effects.

Eigenschaften

IUPAC Name |

5-bromo-2-pyridin-3-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3/c10-8-5-12-9(13-6-8)7-2-1-3-11-4-7/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDJFOKPOCYNAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.